An In-depth Technical Guide to the Physicochemical Properties of N-cycloheptyl-4-methoxybenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-cycloheptyl-4-methoxybenzenesulfonamide
Introduction
N-cycloheptyl-4-methoxybenzenesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonamide group connected to a methoxybenzene ring and a cycloheptyl moiety. While specific research on this particular molecule is limited in publicly available literature, its structural motifs are common in medicinal chemistry and materials science.[1] Sulfonamides are a cornerstone of modern pharmaceutical research, historically recognized for their antibacterial properties and now explored for a wide range of therapeutic applications, including anticancer and antimicrobial agents.[2][3] The N-substituent, in this case, a cycloheptyl group, can significantly influence the molecule's solubility, reactivity, and biological interactions.[1]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-cycloheptyl-4-methoxybenzenesulfonamide. Given the scarcity of direct experimental data, this guide leverages information from structurally analogous compounds and outlines detailed, field-proven experimental protocols for the determination of these critical parameters. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and the methodologies for its characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
| Property | Value | Source |
| Chemical Name | N-cycloheptyl-4-methoxybenzenesulfonamide | - |
| CAS Number | 329941-74-4 | |
| Molecular Formula | C₁₄H₂₁NO₃S | |
| Molecular Weight | 283.39 g/mol | |
| Chemical Structure | ![]() | - |
The structure reveals a flexible seven-membered cycloheptyl ring attached to the nitrogen atom of the sulfonamide group, which is para-substituted on a benzene ring with a methoxy group. This combination of a flexible aliphatic ring and a more rigid aromatic system is expected to influence its conformational properties and intermolecular interactions.[1]
Synthesis
A standard and plausible synthetic route for N-cycloheptyl-4-methoxybenzenesulfonamide involves the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and cycloheptylamine.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
A similar procedure has been documented for the synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide, where 4-methoxybenzenesulfonyl chloride is reacted with cyclohexylamine in an aqueous medium at a pH of 8, maintained by a sodium carbonate solution. The completion of the reaction can be monitored by thin-layer chromatography (TLC), and the product can be precipitated by acidification and purified by crystallization.
Predicted and Analogous Physicochemical Properties
| Property | N-cycloheptyl-4-methylbenzenesulfonamide (Predicted) | N-cyclohexyl-4-methoxybenzenesulfonamide (Experimental) | Source |
| Melting Point | 55-56 °C | Not Available | [1] |
| Boiling Point | 401.1 ± 38.0 °C at 760 mmHg | Not Available | [1] |
| Density | 1.16 ± 0.1 g/cm³ | Not Available | [1] |
| pKa | 12.05 ± 0.20 | Not Available | [1] |
It is crucial to note that the data for N-cycloheptyl-4-methylbenzenesulfonamide are computational predictions and may not reflect experimentally determined values.[1]
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for determining the key physicochemical properties of a novel compound like N-cycloheptyl-4-methoxybenzenesulfonamide.
Melting Point Determination
The melting point is a critical indicator of purity.
Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-3 mg of the dried, crystalline sample into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Caption: Workflow for Melting Point Determination by DSC.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Shake-Flask Method
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Preparation: Prepare a stock solution of the compound in a solvent miscible with both n-octanol and water. Prepare n-octanol and water phases that are mutually saturated.
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Partitioning: Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and water phases.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
Solubility is a key determinant of a drug's bioavailability.
Protocol: Equilibrium Solubility Method
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Sample Addition: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the solution by centrifugation and filtration.
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Quantification: Determine the concentration of the dissolved compound in the clear filtrate using HPLC-UV or a similar quantitative method.
Caption: Workflow for Equilibrium Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid and is important for understanding a compound's ionization state at different physiological pH values. For N-cycloheptyl-4-methoxybenzenesulfonamide, the sulfonamide proton is weakly acidic.
Protocol: Potentiometric Titration
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Solution Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for confirming the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxybenzenesulfonamide moiety, the methoxy group protons, the cycloheptyl protons, and the sulfonamide N-H proton. The aromatic protons would likely appear as two doublets due to the para-substitution pattern. The cycloheptyl protons would present as a series of complex multiplets. The methoxy group would be a sharp singlet, and the N-H proton would be a broader signal.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the benzene ring, the methoxy carbon, and the carbons of the cycloheptyl ring.
| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |
| Aromatic protons (AA'BB' system) | Aromatic carbons (4 distinct signals) |
| Methoxy protons (singlet) | Methoxy carbon |
| Cycloheptyl protons (multiplets) | Cycloheptyl carbons (multiple signals) |
| N-H proton (broad singlet) | - |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonamide group, typically in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[5] Other key signals would include N-H stretching and C-H stretching from the aromatic and aliphatic moieties.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N-cycloheptyl-4-methoxybenzenesulfonamide (C₁₄H₂₁NO₃S), the expected monoisotopic mass is 283.1242. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the S-N bond and fragmentation of the cycloheptyl ring.[1]
Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
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Chromatographic Separation: Inject the sample onto an HPLC system with a C18 reverse-phase column to separate the compound from any impurities.
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Mass Analysis: The eluent from the HPLC is directed into the mass spectrometer (e.g., using electrospray ionization - ESI).
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Data Acquisition: Acquire the mass spectrum, looking for the protonated molecule [M+H]⁺ at m/z 284.1315.
Caption: Workflow for HPLC-MS Analysis.
Conclusion
N-cycloheptyl-4-methoxybenzenesulfonamide is a compound with potential applications in various scientific fields, yet it remains largely uncharacterized in the scientific literature. This technical guide has provided a comprehensive overview of its known identity and a detailed framework for its physicochemical characterization. By leveraging data from analogous compounds and outlining robust experimental protocols, this document serves as a valuable resource for researchers and scientists. The methodologies described herein are fundamental to drug discovery and development, and their application will be essential for elucidating the properties and potential of this and other novel chemical entities.
References
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. [Link]
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(PDF) Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors - ResearchGate. [Link]
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4-cyclohexyl-N-(3-methoxypropyl)benzenesulfonamide | C16H25NO3S | CID 8467367. [Link]
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N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC. [Link]
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Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - Semantic Scholar. [Link]
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Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. [Link]
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Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - MDPI. [Link]
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4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem - NIH. [Link]
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Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. [Link]

